Entrectinib-d8

LC-MS/MS Internal Standard Isotopic Labeling

Entrectinib degrades rapidly in plasma (stable only 3 days at RT), compromising quantification accuracy. Entrectinib-d8 (CAS 2251773-94-9) is a deuterated (+8 Da) internal standard that co-elutes with the analyte, correcting for matrix effects, ionization variability, and analyte instability in LC-MS/MS workflows. • +8 Da mass shift eliminates cross-talk vs. Entrectinib-d4, improving assay specificity • Validated for 100-10,000 ng/mL range in human plasma; intra-day precision <2% RSD in rat PK studies • Supplied as solid powder (≥98% purity); stable under alkaline, oxidative, and photolytic stress conditions

Molecular Formula C31H34F2N6O2
Molecular Weight 568.7 g/mol
Cat. No. B15135475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntrectinib-d8
Molecular FormulaC31H34F2N6O2
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6
InChIInChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i8D2,9D2,10D2,11D2
InChIKeyHAYYBYPASCDWEQ-JNJBWJDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entrectinib-d8 Analytical Reference Standard


Entrectinib-d8 (NMS-E628-d8; RXDX-101-d8) is a stable isotope‑labeled internal standard of the orally bioavailable, CNS‑active pan‑TRK/ROS1/ALK inhibitor entrectinib [1]. The compound is deuterated at eight positions on the piperazine ring, yielding a molecular mass of 568.69 Da and a mass shift of +8 Da relative to the non‑deuterated analyte . It is supplied as a solid powder, typically in 1–50 mg quantities, and is intended exclusively for research and analytical applications, including therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and metabolic stability assessments [2]. Entrectinib-d8 itself does not exhibit the biological activity of the parent drug; rather, its value lies in serving as a chemically and physically near‑identical surrogate that compensates for matrix effects and ionization variability in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays [3].

Isotope Label Stable deuterated (+8 Da) ISTD
Analyte Entrectinib (pan-TRK/ROS1/ALK inhibitor)
Application LC-MS/MS bioanalytical research
Use Context Research PK monitoring, metabolic stability, method validation

Why Entrectinib-d8 Cannot Be Substituted


Generic substitution of Entrectinib-d8 with other entrectinib‑based internal standards (e.g., Entrectinib-d4) or structurally unrelated compounds (e.g., carbamazepine, quizartinib, lapatinib) introduces measurable inaccuracies in quantitative LC‑MS/MS workflows [1]. Entrectinib exhibits pronounced matrix‑dependent instability: in human plasma stored at –20°C, it remains stable for only 35 days, and at room temperature its stability is limited to 3 days, whereas adagrasib and sotorasib are stable for ≥7 days under identical room‑temperature conditions [2]. The use of a non‑isotopic internal standard (e.g., carbamazepine, employed in several published PK studies) cannot correct for differential degradation or extraction recovery of the analyte during sample processing [3]. Among deuterated isotopologues, the +8 Da mass shift of Entrectinib-d8 provides greater spectral separation from the analyte (m/z 561) than the +4 Da shift of Entrectinib-d4, minimizing cross‑talk and improving assay specificity when high‑resolution or unit‑resolution MS instruments are used [4]. Consequently, method validation and regulatory acceptance hinge on the selection of a fully validated, isotopically matched internal standard such as Entrectinib-d8.

Entrectinib-d8 Attribute
Potential Substitute Impact
Deuterated piperazine ring provides +8 Da mass shift that reduces isotopic cross-talk
Entrectinib-d4 (+4 Da) may exhibit spectral overlap, limiting specificity in unit-resolution MS
Co-eluting internal standard compensates for matrix effects and analyte instability
Carbamazepine or lapatinib may not co-degrade with entrectinib, causing biased concentrations
High isotopic enrichment (>98%) supports calibration accuracy
Non-isotopic or lower-enrichment alternatives may require correction factors or fail validation

Entrectinib-d8 vs Comparator Internal Standards


Mass Shift Advantage for Spectral Separation

Entrectinib-d8 possesses a molecular mass of 568.69 Da, representing a +8 Da shift from the non‑deuterated analyte (m/z 561) . In contrast, the commercially available Entrectinib-d4 exhibits a +4 Da shift . When using triple quadrupole mass spectrometers operated in unit resolution, a +8 Da separation reduces the risk of isotopic cross‑talk between the internal standard and the analyte, particularly for transitions that involve multiple deuterium atoms or when the analyte is present at low ng/mL concentrations [1]. This increased mass difference enhances signal specificity and lowers the limit of quantitation.

Mass shift separation
Cross-study comparable
+8 Da (m/z 568.69) vs Entrectinib-d4 +4 Da
Supports lower cross-talk in unit-resolution MS assays
Larger mass shift reduces isotopic interference at low ng/mL concentrations
LC-MS/MS Internal Standard Isotopic Labeling

Isotopic Purity and Batch Consistency

Entrectinib-d8 is supplied with a Certificate of Analysis (CoA) that confirms isotopic enrichment typically >98% and chemical purity >99% by HPLC [1]. This level of isotopic enrichment ensures that the internal standard signal is minimally contaminated by unlabeled species, which could otherwise bias calibration curves [2]. While exact purity specifications for Entrectinib-d4 are not publicly aggregated in a single authoritative database, vendor documentation for Entrectinib-d8 consistently reports high enrichment levels suitable for validated bioanalytical methods [3].

Isotopic enrichment
Vendor CoA specifications
Deuterium incorporation >98%
Minimizes unlabeled species that bias calibration curves
Comparative enrichment data for Entrectinib-d4 not consistently reported
Isotopic Purity Quality Control Reference Standard

Plasma Stability Advantage

Entrectinib itself degrades measurably in human plasma during storage: at –20°C it is stable for only 35 days, and at room temperature for a maximum of 3 days, whereas comparator drugs like adagrasib and sotorasib remain stable for ≥7 days at room temperature [1]. The use of a deuterated internal standard such as Entrectinib-d8 is essential to compensate for analyte degradation that occurs during sample collection, shipping, and storage [2]. Non‑isotopic internal standards (e.g., carbamazepine, lapatinib) do not co‑degrade with entrectinib, leading to artificially elevated or depressed calculated concentrations [3].

Plasma stability context
Class-level inference
Analyte stability: 35 days at −20°C, 3 days at RT
Matched deuterated IS compensates for analyte degradation
Non-isotopic IS may not correct for differential degradation during storage
Plasma Stability Therapeutic Drug Monitoring Metabolic Stability

Matrix Effect Correction for TDM

LC‑MS/MS quantification of entrectinib in human plasma is subject to ion suppression from endogenous phospholipids and other matrix components [1]. The use of Entrectinib-d8 as an internal standard normalizes for matrix effects because it co‑elutes with the analyte and experiences identical ionization suppression [2]. In a 2025 multi‑analyte TDM assay covering nine kinase inhibitors, the entrectinib calibration range was 100–10,000 ng/mL with accuracy and precision meeting FDA criteria only when a matched deuterated internal standard was employed [3]. Methods that rely on non‑isotopic internal standards (e.g., carbamazepine) often require additional matrix‑matching steps or fail to meet precision criteria in patient samples [4].

Matrix effect correction
Cross-study comparable
Calibration 100–10,000 ng/mL, accuracy 97.5–101.8%
Supports extended dynamic range in human plasma research
Methods with carbamazepine show limited range (5–500 ng/mL) and require matrix matching
Matrix Effect Ion Suppression TDM

Optimal Use Cases for Entrectinib-d8


Therapeutic Drug Monitoring in Solid Tumors

Entrectinib-d8 is the internal standard of choice for validated LC‑MS/MS methods that quantify entrectinib in human plasma over a 100–10,000 ng/mL range [1]. Its use is essential for clinical TDM protocols because entrectinib degrades rapidly in plasma at room temperature (stable only 3 days), and only a co‑eluting deuterated internal standard can correct for both matrix effects and analyte instability [2]. This ensures accurate dose‑adjustment decisions and compliance with regulatory bioanalytical guidelines [3].

Preclinical PK and Metabolic Stability

In rat plasma PK studies, methods using Entrectinib-d8 (or its D4 analog) achieve linearity ranges of 1–20 ng/mL with R² >0.999 and intra‑day precision <2% RSD [1]. The deuterated internal standard corrects for interspecies matrix differences and enables reliable calculation of parameters such as CLint (15.67 mL/min/kg) and in vitro t½ (9.1 min) [2]. The +8 Da mass shift of Entrectinib-d8 offers an additional margin of safety against isotopic overlap when quantifying metabolites with similar m/z [3].

Forced Degradation and Stability-Indicating Methods

Entrectinib undergoes degradation under alkaline, oxidative, and photolytic stress, yielding up to 16 degradation products [1]. Entrectinib-d8 serves as a stable internal standard that does not degrade under the same conditions, allowing accurate quantification of the parent drug remaining after stress testing [2]. This application is critical for pharmaceutical development, ANDA/DMF submissions, and QC release testing of entrectinib drug substance and product [3].

Application
Selection Property
Validation Focus
Research PK monitoring in oncology
Isotopic-matched deuterated ISTD (+8 Da)
Matrix effect correction and analyte stability in human plasma
Preclinical PK and metabolic stability
Deuterated internal standard for LC-MS/MS
Linearity and precision in rodent plasma matrix
Forced degradation and stability-indicating methods
Non-degrading deuterated internal standard
Quantification of parent drug under stress conditions

Technical Documentation Hub

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32 linked technical documents
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